molecular formula C16H17N3O4 B11678075 N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11678075
M. Wt: 315.32 g/mol
InChI Key: FNEUTZVTMLMANR-VCHYOVAHSA-N
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Description

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the trimethoxyphenyl and pyridine moieties in its structure contributes to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,4,6-trimethoxybenzaldehyde and pyridine-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy groups and the hydrazone moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted hydrazones or methoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and coordination compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to donate or accept electrons makes it a potential candidate for redox reactions, impacting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-12-7-14(22-2)13(15(8-12)23-3)10-18-19-16(20)11-5-4-6-17-9-11/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

FNEUTZVTMLMANR-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CN=CC=C2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

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